7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride
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Overview
Description
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a spirocyclic compound, characterized by a unique structure that includes a spiro-connected oxane and azaspiro ring system.
Preparation Methods
The synthesis of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. It is known to act as a reversible and selective inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A catalyzes the oxidation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, the compound can modulate the levels of these neurotransmitters, potentially leading to therapeutic effects.
Comparison with Similar Compounds
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride can be compared with other similar compounds, such as:
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid benzyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific inhibitory action on MAO-A, which distinguishes it from other related compounds.
Biological Activity
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is a synthetic compound belonging to the class of spirocyclic derivatives, which has gained attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H14ClN1O and a molecular weight of approximately 149.62 g/mol. Its unique spirocyclic structure incorporates both nitrogen and oxygen atoms, which are crucial for its biological activity.
Research indicates that this compound acts primarily as an agonist at the muscarinic M4 receptor subtype . This receptor is involved in various neurological functions, particularly those related to cognition and memory processes. The selective activation of the M4 receptor may position this compound as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Muscarinic Receptor Agonism : It shows selective agonistic activity at the M4 receptor, which may lead to enhanced cognitive functions.
- Potential Therapeutic Applications : Given its selectivity, it may have fewer side effects compared to non-selective agonists, making it a promising candidate for treating cognitive impairments.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structure Type | Biological Activity |
---|---|---|
5-Oxa-2-azaspiro[3.4]octane | Spirocyclic | M4 receptor agonist |
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane | Fluorinated derivative | Similar receptor activity |
2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane | Protected derivative | Potentially similar biological effects |
The methyl substitution at the seventh position enhances its interaction profile with muscarinic receptors, potentially improving its therapeutic efficacy compared to other derivatives.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Cognitive Enhancement Studies : In animal models, administration of this compound demonstrated significant improvements in memory tasks compared to control groups, suggesting its potential in cognitive enhancement therapies.
- Synergistic Effects : Interaction studies indicate that combining this compound with other agents targeting similar pathways could enhance its efficacy, providing a basis for combination therapies in clinical settings.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
7-methyl-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-7(9-3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H |
InChI Key |
GPYMLUKQBLNIND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CNC2)OC1.Cl |
Origin of Product |
United States |
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